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Introduction: The identification of specific peptide sequences that can trigger autoimmune

responses has been a cornerstone of research into diseases like Multiple Sclerosis (MS).

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical component of the central nervous

system (CNS) myelin sheath. While a minor constituent, it is a primary target for autoimmune

attacks in demyelinating diseases. The peptide fragment spanning amino acids 35-55 of MOG,

commonly referred to as MOG (35-55), has been unequivocally identified as a potent

encephalitogenic peptide. Its ability to induce Experimental Autoimmune Encephalomyelitis

(EAE) in susceptible animal models, particularly C57BL/6 mice, has made it an indispensable

tool for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.[1][2]

[3] This guide provides an in-depth overview of the core evidence, experimental protocols, and

immunological mechanisms that established MOG (35-55) as a pivotal molecule in autoimmune

research.

The Path to Discovery: From Myelin to Peptide
The journey to pinpointing MOG (35-55) as a key player in neuroinflammation followed a logical

progression. Researchers first observed that autoimmune responses in MS and EAE were

directed against components of the myelin sheath. This led to the investigation of various

myelin proteins. Through systematic testing of different protein fragments, the 35-55 region of
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MOG was identified as the immunodominant epitope capable of initiating a robust, T-cell-driven

autoimmune response that recapitulates many of the pathological hallmarks of MS.
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Caption: Logical progression to identify MOG (35-55).
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Core Experimental Evidence: Induction of EAE
The primary evidence for the encephalitogenicity of MOG (35-55) comes from its ability to

consistently induce EAE. Immunization of C57BL/6 mice with this peptide leads to the

development of a chronic-progressive paralysis characterized by CNS inflammation,

demyelination, and axonal damage.[1][4]

Quantitative Data Summary
The following tables summarize typical quantitative data from MOG (35-55)-induced EAE

experiments.

Table 1: Clinical Scoring of EAE Clinical signs are typically scored on a 0-5 scale following

immunization. The disease onset is usually observed around 10-14 days post-immunization,

with peak severity reached by days 18-22.[5]

Day Post-Immunization
Mean Clinical Score (±
SEM)

Disease Incidence (%)

10 0.5 ± 0.2 20-30%

14 1.5 ± 0.3 70-80%

18 2.5 ± 0.4 ~100%

22 3.0 ± 0.5 ~100%

30 2.8 ± 0.5 ~100%

Note: Data synthesized from

typical results presented in

literature such as[1][5].

Table 2: Immunological and Histopathological Findings Analysis of tissues from EAE mice

reveals the cellular and molecular basis of the disease.
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Parameter
MOG (35-55) EAE
Mice

Control Mice Reference

CNS Histology

Inflammatory

Infiltrates (cells/mm²)

High (Mononuclear

cells)
None/Minimal [4]

Demyelination (%

area)
Significant None [4]

CNS Immune Cells

CD4+ T-cell Infiltration Markedly Increased Baseline [4][6]

CD8+ T-cell Infiltration Increased Baseline [4][6]

Splenocyte Analysis

MOG (35-55) Specific

T-cell Proliferation

(CPM)

High Low [5][6][7]

IFN-γ Production

(pg/mL)
Significantly Increased Baseline [3][6]

IL-17 Production

(pg/mL)
Significantly Increased Baseline [3][8]

IL-10 Production

(pg/mL)

Variable / Slightly

Increased
Baseline [3]

Detailed Experimental Protocols
Reproducible induction of EAE is critical for research. The following protocols are synthesized

from established methodologies.[2][4][9]

MOG (35-55) Peptide Preparation
Synthesis and Purification: The MOG (35-55) peptide (sequence:

MEVGWYRPPFSRVVHLYRNGK) is synthesized using standard solid-phase peptide

synthesis.[10][11] It is crucial that the final product is purified by high-performance liquid
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chromatography (HPLC) to >95% purity to ensure consistency and remove toxic

contaminants.[10]

Solubilization: The lyophilized peptide is dissolved in sterile phosphate-buffered saline (PBS)

or dimethyl sulfoxide (DMSO) and then diluted in PBS to the final working concentration.

EAE Induction Protocol
This protocol is standard for inducing EAE in female C57BL/6 mice, aged 8-12 weeks.

Preparation of Emulsion:

Dissolve MOG (35-55) peptide in sterile PBS to a concentration of 2-3 mg/mL.

Prepare Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium

tuberculosis H37Ra to a final concentration of 4-5 mg/mL.

Create a water-in-oil emulsion by mixing equal volumes of the MOG (35-55) solution and

the supplemented CFA. Emulsify by sonicating or syringing until a thick, stable emulsion is

formed (a drop should not disperse in water).

Immunization Procedure:

Day 0: Anesthetize the mouse. Inject a total of 200 µL of the emulsion subcutaneously

(s.c.) distributed over two sites on the flank (100 µL per site).

Administer 100-200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal (i.p.)

injection. PTX acts as an adjuvant and facilitates the entry of immune cells into the CNS.

Day 2: Administer a second dose of 100-200 ng of PTX (i.p.).

Clinical Monitoring:

Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE.

Assign scores based on a standard scale:

0: No clinical signs.
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1: Limp tail.

2: Hind limb weakness or wobbly gait.

3: Partial hind limb paralysis.

4: Complete hind limb paralysis.

5: Moribund state or death.
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Caption: Experimental workflow for MOG (35-55)-induced EAE.
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Immunological Mechanisms and Signaling
Pathways
The encephalitogenicity of MOG (35-55) is mediated primarily by autoreactive CD4+ T helper

cells.[3] The peptide contains the necessary binding motifs for the Major Histocompatibility

Complex (MHC) class II molecules of susceptible mouse strains (I-Ab in C57BL/6 mice).

T-Cell Activation and Differentiation
Antigen Presentation: Following immunization, professional Antigen Presenting Cells

(APCs), such as dendritic cells and macrophages, uptake and process the MOG (35-55)

peptide. They present the peptide on their MHC class II molecules.

T-Cell Recognition: Naive CD4+ T-cells with T-cell receptors (TCRs) specific for the MOG

(35-55)-MHC II complex recognize and bind to it in secondary lymphoid organs.

Activation and Differentiation: This recognition, along with co-stimulatory signals from the

APC, activates the T-cell. In the pro-inflammatory cytokine milieu induced by CFA, these T-

cells differentiate predominantly into Th1 and Th17 effector cells.

CNS Infiltration: Activated Th1 and Th17 cells cross the blood-brain barrier, enter the CNS,

and are reactivated by local APCs (like microglia) presenting the endogenous MOG peptide

on myelin.

Neuroinflammation: Reactivated T-cells release a cascade of pro-inflammatory cytokines

(e.g., IFN-γ from Th1, IL-17 from Th17) that recruit other immune cells, activate microglia,

and lead to demyelination, oligodendrocyte damage, and axonal injury.[3][8] The IL-23/IL-17

axis and associated JAK/STAT signaling pathways are critical for the function of pathogenic

Th17 cells in this context.[3]
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Caption: T-cell activation pathway in MOG (35-55) EAE.

Conclusion
The discovery of MOG (35-55) as a potent encephalitogenic peptide was a landmark

achievement in the field of neuroimmunology. It provided researchers with a reliable and robust

tool to model the complex immunopathology of Multiple Sclerosis. The detailed understanding

of its mechanism of action, from T-cell activation and signaling to the induction of CNS

inflammation, continues to facilitate the development and screening of next-generation

therapeutics aimed at mitigating autoimmune demyelinating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b575403?utm_src=pdf-body-img
https://www.benchchem.com/product/b575403?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b575403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]

2. researchgate.net [researchgate.net]

3. MOG35-55 i.v suppresses experimental autoimmune encephalomyelitis partially through
modulation of Th17 and JAK/STATs pathways - PMC [pmc.ncbi.nlm.nih.gov]

4. oncotarget.com [oncotarget.com]

5. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida
utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

6. mednexus.org [mednexus.org]

7. researchgate.net [researchgate.net]

8. Frontiers | TRAIL-Mediated Suppression of T Cell Receptor Signaling Inhibits T Cell
Activation and Inflammation in Experimental Autoimmune Encephalomyelitis [frontiersin.org]

9. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis,
Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and
Preserving Axons in Spinal Cord Lesions [frontiersin.org]

10. Rational Design and Synthesis of Altered Peptide Ligands based on Human Myelin
Oligodendrocyte Glycoprotein 35–55 Epitope: Inhibition of Chronic Experimental
Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

11. MOG (35-55) human peptide MEVGWYRPPFSRVVHLYRNGK [sb-peptide.com]

To cite this document: BenchChem. [The Discovery and Characterization of MOG (35-55) as
a Key Encephalitogenic Peptide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b575403#discovery-of-mog-35-55-as-an-
encephalitogenic-peptide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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